molecular formula C26H29NO6 B14954926 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

Cat. No.: B14954926
M. Wt: 451.5 g/mol
InChI Key: AZUFCYJBGFBWDW-UHFFFAOYSA-N
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Description

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core, a hydroxy group, and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide involves multiple steps. One common approach is to start with the chromen-2-one core, which can be synthesized through the condensation of salicylaldehyde with acetic anhydride. The hydroxy and dimethyl groups are introduced through subsequent reactions involving methylation and hydroxylation.

The tetrahydropyran moiety is typically synthesized separately through the reaction of 4-methoxyphenylacetic acid with tetrahydrofuran in the presence of a strong acid catalyst. The final step involves coupling the chromen-2-one core with the tetrahydropyran moiety using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe)

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group in the chromen-2-one core can act as a hydrogen donor, neutralizing free radicals and reducing oxidative stress. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methylcoumarin: A methyl derivative of coumarin with similar structural features.

    7-Methylcoumarin: Another methyl derivative with a different substitution pattern.

    4-Methylcoumarin: A coumarin derivative with a methyl group at the 4-position.

Uniqueness

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is unique due to its combination of a chromen-2-one core with a tetrahydropyran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide

InChI

InChI=1S/C26H29NO6/c1-16-20-8-9-22(28)17(2)24(20)33-25(30)21(16)14-23(29)27-15-26(10-12-32-13-11-26)18-4-6-19(31-3)7-5-18/h4-9,28H,10-15H2,1-3H3,(H,27,29)

InChI Key

AZUFCYJBGFBWDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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